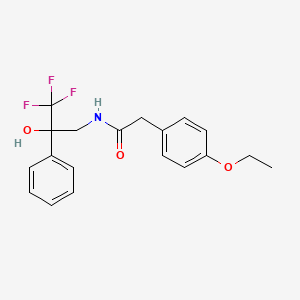

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, also known as ETP-101, is a novel compound that has been developed for its potential use in the treatment of various neurological disorders. The compound has been found to exhibit a unique mechanism of action, making it a promising candidate for research and development.

Applications De Recherche Scientifique

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) demonstrates significant interest in the degradation of recalcitrant compounds, including acetamide derivatives. The study by Qutob et al. (2022) highlights the effectiveness of AOPs in treating acetaminophen (ACT) from aqueous mediums, generating different kinetics, mechanisms, and by-products. This indicates the potential utility of 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide in environmental remediation efforts, especially in water treatment applications where advanced degradation pathways and by-product toxicity are of concern (Qutob et al., 2022).

Metabolic Pathways and Genetic Differences

The metabolism of acetaminophen, a closely related compound to 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, and its genetic differences have been extensively studied, indicating variability in susceptibility to toxicity and therapeutic efficacy. This suggests potential research applications in understanding how similar compounds are metabolized and the genetic factors influencing these processes, which could lead to personalized medicine approaches for managing toxicity and optimizing therapeutic effects (Zhao & Pickering, 2011).

Environmental Protection and Adsorption Techniques

The removal of acetaminophen from water, as discussed by Igwegbe et al. (2021), showcases the significant research interest in adsorption techniques for mitigating environmental pollution. The high potential of certain adsorbents in removing pollutants like acetaminophen suggests a similar potential for compounds like 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, especially in enhancing environmental protection efforts through the development of efficient adsorption materials (Igwegbe et al., 2021).

Analgesic Mechanisms

Understanding the analgesic mechanisms of acetaminophen opens pathways for researching similar mechanisms in other compounds. The study by Ohashi and Kohno (2020) reveals that the metabolization of acetaminophen to N-acylphenolamine (AM404) and its action on specific receptors contributes to its analgesic effects. This suggests potential research into the analgesic properties and mechanisms of 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, which could contribute to the development of new pain management strategies (Ohashi & Kohno, 2020).

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-2-26-16-10-8-14(9-11-16)12-17(24)23-13-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,25H,2,12-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZVKMGUIAJYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2635575.png)

![4-(4-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2635577.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2635578.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635580.png)

![1-({Cyclopropyl[(2-methoxyphenyl)methyl]amino}methyl)-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B2635584.png)

![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)

![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)

![N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2635590.png)

![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)